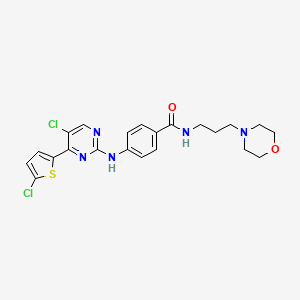

PfGSK3/PfPK6-IN-1

Description

Global Burden of Malaria and the Urgent Need for Novel Antimalarials

Malaria remains a significant global health crisis, with an estimated 249 million cases and 608,000 deaths reported in 2022. accesstomedicinefoundation.org The majority of these cases and deaths occur in sub-Saharan Africa. unitaid.orglshtm.ac.uk The emergence and spread of parasite resistance to existing antimalarial drugs, including artemisinin-based combination therapies (ACTs), pose a severe threat to malaria control and elimination efforts. accesstomedicinefoundation.orglshtm.ac.uk This escalating resistance necessitates the urgent discovery and development of new antimalarials with novel mechanisms of action. nih.govfrontiersin.orgmdpi.com

Protein Kinases as Validated and Emerging Drug Targets in Plasmodium falciparum

Protein kinases, enzymes that regulate a vast array of cellular processes, have emerged as a promising class of drug targets in the fight against malaria. mdpi.comnih.govnih.gov The Plasmodium falciparum genome encodes a family of protein kinases, many of which are essential for the parasite's survival and are significantly different from their human counterparts, offering a window for selective inhibition. tandfonline.comacs.org The success of kinase inhibitors in other diseases, such as oncology, has provided a strong rationale for pursuing similar strategies against malaria. acs.org Several plasmodial kinases are currently under investigation as potential drug targets, with some inhibitors already advancing to clinical trials. nih.govtandfonline.com

Biological Roles and Essentiality of Plasmodium falciparum Glycogen Synthase Kinase 3 (PfGSK3) and Protein Kinase 6 (PfPK6) in Parasite Pathobiology

Plasmodium falciparum Glycogen Synthase Kinase 3 (PfGSK3) and Protein Kinase 6 (PfPK6) are two such protein kinases that play crucial roles in the parasite's life cycle.

PfGSK3 has been shown to be essential for the asexual blood stage of the parasite, the phase responsible for the symptoms of malaria. tandfonline.comfigshare.com It is involved in the invasion of red blood cells by the parasite. biorxiv.orgresearchgate.net Specifically, PfGSK3 is known to phosphorylate the Apical Membrane Antigen 1 (AMA1), a protein critical for the merozoite's attachment to and invasion of erythrocytes. tandfonline.combiorxiv.org The inhibition of this phosphorylation process disrupts the parasite's ability to invade red blood cells. tandfonline.com PfGSK3 is also implicated in the development of gametocytes, the sexual stage of the parasite responsible for transmission to mosquitoes. researchgate.net

PfPK6 is a protein kinase that shows similarities to both cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs). nih.gov It is considered essential for the parasite's asexual blood stage proliferation. tandfonline.comchemrxiv.org While its precise functions are still being fully elucidated, its homology to human CDKs suggests a role in the parasite's cell cycle regulation. tandfonline.comijsrst.com

Rationale for Dual PfGSK3/PfPK6 Inhibition in Antimalarial Strategies

The simultaneous inhibition of two essential parasite enzymes, such as PfGSK3 and PfPK6, presents a compelling strategy for antimalarial drug development. acs.org This dual-targeting approach is believed to have several advantages. Firstly, by hitting two targets at once, it may be possible to achieve a more potent antimalarial effect. Secondly, and perhaps more importantly, a dual-inhibitor strategy could significantly reduce the likelihood of the parasite developing resistance. acs.org It is statistically less probable for a parasite to develop mutations in two separate genes that confer resistance to a single compound.

The discovery of compounds like IKK16, a dual inhibitor of PfGSK3 and PfPK6, has provided a strong foundation for this approach. acs.orgresearchgate.net Subsequent research has focused on optimizing these initial hits to develop more potent and selective dual inhibitors, leading to the identification of compounds like 23d and 23e. chemrxiv.orgnih.govresearchgate.net These compounds demonstrate potent inhibition of both PfGSK3 and PfPK6 and exhibit activity against the blood stage of P. falciparum. tandfonline.commalariaworld.org

Research Findings on PfGSK3/PfPK6 Dual Inhibitors

| Compound | PfGSK3 IC50 (nM) | PfPK6 IC50 (nM) | P. falciparum 3D7 EC50 (nM) | Reference |

| IKK16 | 570 ± 90 | 460 ± 50 | - | researchgate.net |

| 23d | 172 | 11 | 552 ± 37 | tandfonline.comacs.orgnih.govresearchgate.net |

| 23e | 97 | 8 | 1400 ± 13 | acs.orgchemrxiv.orgnih.govresearchgate.net |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. EC50 values represent the concentration of the compound required to inhibit 50% of the parasite's growth in vitro.

Structure

3D Structure

Properties

Molecular Formula |

C22H23Cl2N5O2S |

|---|---|

Molecular Weight |

492.4 g/mol |

IUPAC Name |

4-[[5-chloro-4-(5-chlorothiophen-2-yl)pyrimidin-2-yl]amino]-N-(3-morpholin-4-ylpropyl)benzamide |

InChI |

InChI=1S/C22H23Cl2N5O2S/c23-17-14-26-22(28-20(17)18-6-7-19(24)32-18)27-16-4-2-15(3-5-16)21(30)25-8-1-9-29-10-12-31-13-11-29/h2-7,14H,1,8-13H2,(H,25,30)(H,26,27,28) |

InChI Key |

FCGZLWCVWFYUTA-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCCNC(=O)C2=CC=C(C=C2)NC3=NC=C(C(=N3)C4=CC=C(S4)Cl)Cl |

Origin of Product |

United States |

Molecular and Biochemical Characterization of Pfgsk3/pfpk6 in 1 Target Engagement

Enzyme Kinetic Analysis of PfGSK3 Inhibition by PfGSK3/PfPK6-IN-1

Detailed enzyme kinetic analyses have been performed to elucidate the mechanism by which this compound inhibits PfGSK3. These studies are fundamental to understanding the inhibitor's mode of action at a molecular level. While specific kinetic parameters like the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) are determined through these analyses, the primary reported metric for this compound is its IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Enzyme Kinetic Analysis of PfPK6 Inhibition by this compound

Similar to the studies on PfGSK3, enzyme kinetic analyses have been crucial in characterizing the inhibitory activity of this compound against PfPK6. These assays measure the effect of the inhibitor on the rate of the enzymatic reaction catalyzed by PfPK6. The determination of the IC50 value for PfPK6 provides a quantitative measure of the compound's potency against this specific kinase.

Binding Affinity Determination (IC50/Ki) against Recombinant PfGSK3 and PfPK6

The binding affinity of this compound for its target kinases, PfGSK3 and PfPK6, has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments. For this compound, which is also referred to in some literature as compound 23e, the IC50 values against PfGSK3 and PfPK6 were determined to be 97 nM and 8 nM, respectively. acs.org Another closely related analog, referred to as PfGSK3/PfPK6-IN-2 (compound 23d), exhibited IC50 values of 172 nM for PfGSK3 and 11 nM for PfPK6. medchemexpress.commedchemexpress.com These values indicate potent inhibition of both kinases, with a notable preference for PfPK6. researchgate.net The assays used to determine these values, such as the KinaseSeeker assay, typically involve measuring the displacement of a known ligand or the inhibition of substrate phosphorylation. researchgate.netnih.gov

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| This compound (23e) | PfGSK3 | 97 |

| This compound (23e) | PfPK6 | 8 |

| PfGSK3/PfPK6-IN-2 (23d) | PfGSK3 | 172 |

| PfGSK3/PfPK6-IN-2 (23d) | PfPK6 | 11 |

Selectivity Profiling of this compound Against Human Kinase Panels

A crucial aspect of preclinical drug development is to evaluate the selectivity of a compound for the parasite's targets over homologous human enzymes. This is particularly important for kinase inhibitors, as the human kinome is extensive. enzymlogic.com this compound and its analogs were screened against a large panel of human kinases to determine their selectivity profile. acs.org For instance, the parent compound, IKK16, from which this compound was derived, was tested against a panel of 468 human kinases and was found to inhibit 41 of them with greater than 90% inhibition at a concentration of 1 µM. researchgate.net The analog PfGSK3/PfPK6-IN-2 (compound 23d) also exhibited significant promiscuity when tested against a human kinase panel. acs.org This lack of high selectivity against human kinases is a significant consideration for the further development of these compounds as therapeutic agents. acs.orgresearchgate.net

| Screening Platform | Concentration | Number of Kinases Tested | Number of Kinases with >90% Inhibition | Selectivity Score (S10 at 1 µM) |

|---|---|---|---|---|

| DiscoverX KINOMEscan | 1 µM | 468 | 41 | 0.10 |

Cellular and Parasitological Efficacy of Pfgsk3/pfpk6 in 1 in Vitro

Inhibition of Plasmodium falciparum Asexual Blood Stage Growth (EC50)

A series of 2,4,5-trisubstituted pyrimidine (B1678525) compounds designed as dual inhibitors of PfGSK3 and PfPK6 have demonstrated notable activity against the asexual blood stage of P. falciparum. The inhibitory concentration (EC50) values, which represent the concentration of a drug that gives a half-maximal response, have been determined for these compounds.

Specifically, the compound designated as 23d exhibits an EC50 of 552 ± 37 nM against the Pf3D7 strain. acs.org Another compound in this series, 23e , shows an EC50 of 1400 ± 13 nM against the same strain. acs.org These compounds were developed from a lead compound, IKK16, which also showed activity against blood-stage parasites. acs.orgchemrxiv.org Further research on a different chemical scaffold, a 1-phenyl-3-(4-(quinolin-4-yloxy)phenyl)urea derivative, led to the discovery of compound 67 with an EC50 of 160 nM and compound 79 with a more potent EC50 of 39 nM against the asexual blood stage of P. falciparum. chemrxiv.orgnih.gov

| Compound | EC50 against P. falciparum Asexual Blood Stage (3D7 strain) | Reference |

|---|---|---|

| 23d | 552 ± 37 nM | acs.org |

| 23e | 1400 ± 13 nM | acs.org |

| Compound 67 | 160 nM | chemrxiv.orgnih.gov |

| Compound 79 | 39 nM | chemrxiv.orgnih.gov |

Stage-Specific Anti-parasitic Activity Across the Plasmodium falciparum Life Cycle

The effectiveness of antimalarial compounds is enhanced if they can target multiple stages of the parasite's complex life cycle.

Activity against Liver Stage Parasites (P. berghei model)

The liver stage is a critical phase of parasite development. Studies using the rodent malaria model, Plasmodium berghei, to infect human HepG2 liver cells were conducted to assess the activity of PfGSK3/PfPK6 inhibitors. acs.org Compounds 23b-e , which were potent against the target kinases, were evaluated. acs.org However, these compounds were considered inactive against liver stage parasites because their antiparasitic effects could not be clearly separated from their toxic effects on the host liver cells. acs.org

In contrast, compound 79 , a potent PfPK6 inhibitor, demonstrated dual-stage activity, showing an EC50 of 220 nM against the P. berghei liver stage. chemrxiv.orgnih.gov

| Compound | EC50 against P. berghei Liver Stage | Reference |

|---|---|---|

| 23b-e | Inactive (due to cytotoxicity) | acs.org |

| Compound 79 | 220 nM | chemrxiv.orgnih.gov |

Activity against Gametocytes and Transmission Blocking Stages

Targeting gametocytes, the sexual stage of the parasite, is crucial for blocking malaria transmission from humans to mosquitoes. While specific data for PfGSK3/PfPK6-IN-1 on gametocytes is not detailed in the provided context, the inhibition of kinases like PfPKG has been shown to prevent the transmission of gametocytes to mosquitoes. acs.orgresearchgate.net The development of compounds that exclusively target transmission is a key strategy to combat the spread of drug resistance. tandfonline.com

Evaluation of this compound Against Drug-Resistant Plasmodium falciparum Strains

The emergence and spread of drug-resistant P. falciparum strains pose a significant threat to malaria control efforts. tandfonline.com Therefore, it is essential to evaluate new antimalarial candidates against these resistant strains. This compound has demonstrated activity against both sensitive and resistant strains of P. falciparum. medchemexpress.com This suggests that the dual-target mechanism may be effective against parasites that have developed resistance to other antimalarial drugs.

Effects on Parasite Morphology and Cell Cycle Progression

The precise function of PfPK6 is not yet fully understood, but it is believed to be involved in the parasite's cell cycle, potentially in a manner independent of cyclins. nih.gov Its expression is noted in the late ring, trophozoite, and early schizont stages of the parasite's development. nih.gov Inhibition of kinases involved in the cell cycle can lead to arrest at specific stages. For instance, parasites can halt their cell cycle when exposed to the antimalarial drug artemisinin (B1665778), and resistant parasites have been observed to alter their cell cycle progression. biorxiv.org While the specific morphological and cell cycle effects of this compound are not detailed, the essential role of these kinases in parasite proliferation suggests that their inhibition would disrupt normal development. acs.orgmdpi.com

Combination Studies of this compound with Existing Antimalarials

To enhance therapeutic efficacy and potentially delay the development of resistance, new antimalarial compounds are often tested in combination with existing drugs. While specific combination studies involving this compound are not detailed in the provided search results, the discovery of potent PfPK6 inhibitors like compound 79 lays the groundwork for their future development as novel antimalarials, which would likely include combination therapy evaluations. chemrxiv.orgnih.gov

Preclinical Efficacy Data for this compound Not Publicly Available

Following a comprehensive review of publicly available scientific literature, information regarding the preclinical in vivo efficacy of a compound specifically designated as “this compound” could not be located. Research into dual inhibitors targeting the Plasmodium falciparum kinases PfGSK3 (glycogen synthase kinase-3) and PfPK6 (protein kinase 6) is an active area of antimalarial drug discovery, however, studies detailing the efficacy of these compounds in animal models have not been published.

Investigations into novel 2,4,5-trisubstituted pyrimidines have identified compounds with dual inhibitory activity against both PfGSK3 and PfPK6 in vitro. acs.org For instance, compounds referenced in literature as 23d and 23e demonstrated potent inhibition of both kinases. acs.org However, the evaluation of these compounds appears to be in the early stages of preclinical assessment.

Published research indicates that while some dual-target inhibitors were assessed for activity against the liver stages of the rodent malaria parasite Plasmodium berghei in in vitro cell-based models (using HepG2 liver cells), these studies did not extend to in vivo animal models. acs.org One study noted that the tested compounds did not show a sufficient therapeutic window between parasite inhibition and host cell toxicity to warrant progression into live animal efficacy studies at that time. acs.org

Therefore, without available data from studies in murine models such as P. berghei or P. yoelii, it is not possible to provide information on the following for this compound or related dual inhibitors:

Preclinical Efficacy Studies of Pfgsk3/pfpk6 in 1 in Animal Models

Comparative Efficacy with Reference Antimalarial Drugs in Animal Models

The development of dual-target inhibitors for PfGSK3 and PfPK6 is considered a promising strategy to combat drug resistance, but further medicinal chemistry optimization and biological validation in vivo are required. tandfonline.com Until such studies are conducted and published, a detailed article on the preclinical in vivo efficacy of a compound like PfGSK3/PfPK6-IN-1 cannot be accurately generated.

Mechanisms of Parasite Resistance to Pfgsk3/pfpk6 in 1

In Vitro Generation and Selection of Resistance to PfGSK3/PfPK6-IN-1

The propensity for resistance to a new antimalarial compound is often assessed through in vitro drug resistance selection studies. acs.org In these experiments, parasite cultures are exposed to continuous pressure from the compound, typically at concentrations around the half-maximal effective concentration (EC50), to select for resistant mutants. This process mimics the selective pressure that would occur in a clinical setting.

For kinase inhibitors, drug resistance in Plasmodium is more commonly driven by mutations in the target protein rather than by gene amplification. acs.org In vitro selection of drug-resistant P. falciparum can serve as a predictive tool for how resistance might develop in a host. nih.gov For instance, studies on dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors demonstrated that resistance arose rapidly both in vitro and in a mouse model, with overlapping mutations identified in both systems. nih.gov This highlights the utility of in vitro selection in forecasting resistance mechanisms.

While specific in vitro resistance generation studies for this compound are not extensively detailed in the public domain, the general methodology involves continuous culture of P. falciparum in the presence of the inhibitor. The emergence of resistant parasites is monitored, and the concentration of the inhibitor may be gradually increased to select for higher levels of resistance.

Genetic Analysis of Resistance-Conferring Mutations in Plasmodium falciparum

Once resistant parasite lines are established, whole-genome sequencing is a powerful tool to identify the genetic basis of resistance. acs.org This approach can pinpoint single nucleotide polymorphisms (SNPs) or other genetic changes that are consistently present in resistant parasites but absent in the sensitive parent strain.

For kinase inhibitors, mutations often occur within the ATP-binding pocket of the target kinase, which can prevent the inhibitor from binding effectively. A well-documented example is the "gatekeeper" residue. A mutation at this position from a smaller to a larger amino acid can sterically hinder the binding of bulky inhibitors. malariaworld.org For instance, a single nucleotide substitution in the PfPKG gene, leading to a Thr618Gln mutation, significantly increased the IC50 of an inhibitor from 5.8 nM to 17.8 µM. malariaworld.org

In the context of this compound, which targets two kinases, the genetic landscape of resistance could be more complex. Mutations could arise in either PfGSK3 (PF3D7_0312400) or PfPK6 (PF3D7_1337100), or potentially in both. tandfonline.com It is also possible that resistance could emerge through mutations in compensatory pathways that bypass the functions of these two kinases.

Historically, resistance to antimalarials like chloroquine (B1663885) and artemisinin (B1665778) has been linked to specific mutations in genes such as pfcrt and kelch13, respectively. mdpi.comnih.gov These mutations often arise as single nucleotide polymorphisms (SNPs) that alter the protein sequence. mdpi.com A similar approach of identifying SNPs in resistant lines would be applied to understand resistance to this compound.

Biochemical and Phenotypic Characterization of Resistant Parasite Lines

Following the identification of resistance-conferring mutations, it is essential to characterize the biochemical and phenotypic consequences of these changes.

Biochemical Characterization: This involves expressing the mutated kinase(s) and comparing their enzymatic activity and inhibitor sensitivity to the wild-type enzymes. For example, a Lys38->Arg mutation in PfPK6 was shown to severely impair its interaction with ATP and divalent cations. nih.gov Such studies can confirm that the observed mutation directly leads to reduced inhibitor potency. For this compound resistant lines, one would expect to see a higher IC50 value for the inhibitor against the mutated kinase(s).

Growth Rate Assays: To determine if the resistance mutation comes at a fitness cost to the parasite. Some resistance mutations can impair the normal function of the protein, leading to slower growth in the absence of the drug.

Drug Susceptibility Assays: To confirm the level of resistance to this compound and to test for cross-resistance to other antimalarial drugs. This is crucial for understanding how the new resistance mechanism might affect the efficacy of existing therapies. For example, parasites with mutations in pfcrt that confer piperaquine (B10710) resistance can show increased sensitivity to chloroquine. plos.org

Stage-Specific Assays: To determine if the resistance mechanism affects specific stages of the parasite lifecycle, such as the ring, trophozoite, or schizont stages in the blood, or even transmission stages. nih.gov

The following table summarizes the types of data that would be generated from the characterization of resistant parasite lines:

| Characterization Type | Parameter Measured | Expected Outcome in Resistant Line |

| Biochemical | IC50 of this compound against recombinant mutated kinase(s) | Increased IC50 compared to wild-type |

| Kinase activity (e.g., phosphorylation of a substrate) | May be altered (increased, decreased, or unchanged) | |

| Phenotypic | EC50 of this compound against resistant parasite line | Increased EC50 compared to sensitive parent line |

| In vitro growth rate | May be reduced, indicating a fitness cost | |

| Cross-resistance to other antimalarials | Susceptibility may be altered (increased or decreased) |

Strategies to Circumvent or Overcome Resistance to this compound

The potential for resistance necessitates the development of strategies to mitigate its emergence and impact.

Combination Therapy: A cornerstone of antimalarial treatment is the use of combination therapies, such as Artemisinin-based Combination Therapies (ACTs). nih.gov Combining drugs with different mechanisms of action significantly reduces the probability of a parasite simultaneously developing resistance to both drugs. nih.gov Therefore, this compound would likely be developed for use in combination with another antimalarial agent that has a different target.

Multi-Target Inhibition: The fact that this compound is a dual inhibitor of two essential kinases, PfGSK3 and PfPK6, is itself a strategy to combat resistance. acs.orgchemrxiv.org For the parasite to become resistant, it may need to acquire mutations in both target genes, which is a much rarer event than a single mutation. researchgate.net This inherent polypharmacology increases the barrier to resistance. lse.ac.uk

Development of Next-Generation Inhibitors: If resistance does emerge through a specific mutation, for example, in the gatekeeper residue, new inhibitors can be designed to be effective against the mutated kinase. Structure-activity relationship (SAR) studies can guide the modification of the inhibitor scaffold to overcome the resistance mechanism. researchgate.net

Host-Directed Therapies: An alternative approach is to target host kinases that are essential for the parasite's survival. malariaworld.org Since the target is a host protein, the parasite cannot develop resistance through genetic mutation of the target. malariaworld.org While this is a separate strategy, insights gained from parasite-directed inhibitors can inform the development of host-directed approaches.

By proactively investigating resistance mechanisms and employing these strategies, the therapeutic lifespan of new antimalarial compounds like this compound can be extended, providing a valuable new tool in the fight against malaria.

Computational and Structural Biology Insights into Pfgsk3/pfpk6 in 1 Action

Homology Modeling and Structure Prediction of PfGSK3 and PfPK6

Due to the absence of experimentally determined crystal structures for PfGSK3 and PfPK6, researchers have turned to homology modeling to generate three-dimensional structural models. researchgate.netnih.govfrontiersin.org This computational technique constructs a model of a target protein based on the experimentally determined structure of a homologous protein, the "template."

For PfGSK3, homology models have been generated using the human GSK-3β (HsGSK-3β) as a template, given the high degree of sequence similarity, particularly within the catalytic domain. researchgate.netd-nb.info These models have revealed that key regions, including the active site and substrate-binding domains, are well-conserved between the parasite and human enzymes. researchgate.net However, a notable difference is the presence of an unusual N-terminal extension in PfGSK3, which is absent in its mammalian counterpart. researchgate.netportlandpress.com

Similarly, homology models for PfPK6 have been developed, often using human cyclin-dependent kinase 2 (CDK2) as a template due to significant sequence similarity. nih.govfrontiersin.org These models have been crucial for virtual screening efforts aimed at identifying potential inhibitors. nih.govworldscientific.com The resulting models indicate that while there is a high degree of structural conservation in the ATP-binding site, there are also subtle differences that can be exploited for inhibitor design. nih.gov For instance, the ATP binding site of PfPK6 is noted to be narrower than that of CDK2 due to the presence of two tyrosine residues at its entrance. nih.gov To improve the accuracy of these models, some studies have employed molecular dynamics simulations to refine the initial structures. acs.org

Molecular Docking Simulations of PfGSK3/PfPK6-IN-1 and its Analogues with Target Kinases

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, in this case, an inhibitor within the active site of a kinase. This technique has been extensively used to study the binding modes of this compound and its analogues.

Docking studies of various inhibitors, including those based on the 2,4,5-trisubstituted pyrimidine (B1678525) scaffold of IKK16 (a dual inhibitor of PfGSK3 and PfPK6), have provided valuable insights. nih.govresearchgate.net For PfPK6, these simulations predict that the 2-anilino-pyrimidine group of the inhibitors occupies the adenine (B156593) binding site and forms canonical hydrogen bonds with the hinge region residue Cys102. researchgate.net The pyrimidine core is further stabilized by hydrophobic interactions with residues like Ile15 and Phe107. researchgate.net

In the case of PfGSK3, docking simulations using a homology model based on human GSK-3β have been performed. nih.gov For example, the parent compound IKK16 was docked into the putative ATP-binding site of the developed PfGSK3 model. nih.gov Similarly, docking studies with thieno[2,3-b]pyridine (B153569) inhibitors have predicted their orientation within the PfGSK-3 binding site, highlighting key interactions. d-nb.info These simulations are crucial for rationalizing the structure-activity relationships (SAR) observed for different inhibitor series and for guiding the design of new analogues with improved potency and selectivity. nih.govd-nb.info For instance, molecular docking indicated that a quinazoline (B50416) derivative, compound 8, could potentially act as a multi-kinase inhibitor by interacting with PfCDPK1, PfCDPK4, and PfPK6. mdpi.com

Molecular Dynamics Simulations to Elucidate Compound-Target Interactions

Molecular dynamics (MD) simulations provide a more dynamic view of the interactions between a ligand and its target protein over time. These simulations can reveal conformational changes in both the protein and the ligand upon binding, offering deeper insights than static docking poses.

MD simulations have been employed to refine homology models of both PfGSK3 and PfPK6, ensuring the generation of higher-quality and more realistic models. acs.orgbiorxiv.org For instance, a 10-nanosecond MD simulation was used to refine the homology models of PfPK6 and PfGSK3 before performing docking studies with a series of 2,4,5-trisubstituted pyrimidine inhibitors. acs.org

Furthermore, MD simulations can be used to assess the stability of inhibitor binding. Studies on other P. falciparum proteins have shown that MD simulations can reveal whether a ligand remains stably bound in the active site or is released over the simulation time. nih.govmdpi.com This information is critical for validating docking predictions and understanding the dynamic nature of the inhibitor-kinase complex. For example, in a study of PfHT1, MD simulations were run for 100 nanoseconds to study the conformational changes and stability of protein-ligand complexes. biorxiv.org

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound

The development of inhibitors for PfGSK3 and PfPK6, including compounds like this compound, has benefited from both ligand-based and structure-based drug design approaches.

Ligand-based drug design (LBDD) focuses on the knowledge of molecules that are known to be active. gardp.org This approach involves analyzing the structure-activity relationships (SAR) of a series of compounds to identify the chemical features responsible for their biological activity. gardp.org For PfGSK3/PfPK6 inhibitors, SAR studies have been conducted on various scaffolds, such as 2,4,5-trisubstituted pyrimidines, to understand how different substituents affect kinase inhibition. nih.govnih.gov For example, the discovery of IKK16 as a dual PfGSK3/PfPK6 inhibitor with antiplasmodial activity spurred the synthesis and evaluation of 52 analogues to establish SARs for both kinases. acs.orgresearchgate.net

Structure-based drug design (SBDD) , on the other hand, relies on the three-dimensional structure of the target protein. nih.govd-nb.info In the absence of experimental structures for PfGSK3 and PfPK6, homology models have been indispensable for SBDD. nih.govd-nb.infonih.gov These models allow for the visualization of the binding site and guide the design of inhibitors that can fit snugly and form favorable interactions. Docking simulations, a key component of SBDD, have been used to predict the binding modes of inhibitors and to rationalize their observed activities. nih.govresearchgate.net This approach has been instrumental in the optimization of various inhibitor series, including the development of dual PfGSK3/PfPK6 inhibitors. nih.govresearchgate.net

Role of Gatekeeper Residues in Kinase Selectivity and this compound Binding

The "gatekeeper" residue is a critical amino acid in the ATP-binding pocket of kinases that controls access to a hydrophobic back pocket. nih.govnih.gov The size of this residue is a key determinant of inhibitor selectivity. nih.govrsc.org Kinases with small gatekeeper residues (such as threonine, serine, or glycine) can accommodate bulky inhibitors, a feature that can be exploited to achieve selectivity over human kinases, which often have larger gatekeeper residues. nih.govacs.orgplos.org

In P. falciparum, several kinases possess atypically small gatekeeper residues, making them attractive drug targets. nih.gov For instance, the selectivity of certain inhibitors for PfPKG is attributed to its small threonine gatekeeper, which allows the inhibitor to access a pocket that is inaccessible in human kinases with larger gatekeepers. frontiersin.org

For PfGSK3 and PfPK6, the nature of their gatekeeper residues also plays a crucial role in inhibitor binding and selectivity. The gatekeeper residue in PfGSK3 is a methionine (Met157), while in PfPK6 it is a phenylalanine (Phe99). acs.org The design of inhibitors that can interact favorably with these residues is a key strategy for enhancing potency. For example, in a series of 2,4,5-trisubstituted pyrimidine inhibitors, the superior activity of certain analogues was attributed to the ability of their 5-methyl or 5-chloro groups to make favorable hydrophobic contacts with the gatekeeper residue Phe99 of PfPK6. researchgate.net Similarly, the selectivity of some inhibitors for PfGSK3 over its human counterpart has been rationalized by interactions with the longer Met gatekeeper residue of PfGSK3, which is absent in the human orthologue. tandfonline.com The 5-position of the pyrimidine core in some inhibitor series binds near the gatekeeper residue, and modifications at this position can influence potency and specificity through various interactions like hydrogen bonding or hydrophobic contacts. acs.org

Future Research Directions and Potential Applications

Development of Novel PfGSK3/PfPK6-IN-1 Analogues with Enhanced Specificity and Potency

The development of new analogues of this compound is a primary focus of ongoing research. Initial studies have identified compounds with potent inhibitory activity against both PfGSK3 and PfPK6. chemrxiv.orgacs.org For instance, a series of 2,4,5-trisubstituted pyrimidines, developed from the initial hit IKK16, has yielded compounds with significant dual inhibitory action. chemrxiv.orgacs.orgresearchgate.net

A key objective is to enhance the specificity of these inhibitors for the parasitic kinases over their human counterparts. While some analogues show selectivity for PfGSK3 over human GSK3α/β, promiscuity remains a challenge that needs to be addressed for lead optimization. tandfonline.comacs.org Medicinal chemistry efforts are focused on modifying the core scaffold to improve both potency and selectivity. tandfonline.comresearchgate.net For example, the synthesis of 52 analogues of IKK16 allowed for the establishment of structure-activity relationships (SARs) to guide the design of more effective inhibitors. acs.orgresearchgate.net The data below showcases the enzymatic activity of selected hybrid analogues.

| Compound | PfGSK3 IC50 (nM) | PfPK6 IC50 (nM) |

|---|---|---|

| 23a | - | - |

| 23b | - | - |

| 23c | - | 172 ± 13 |

| 23d | 172 ± 13 | 11 ± 1 |

| 23e | 97 ± 8 | 8 ± 1 |

Exploring Dual Targeting or Polypharmacology Strategies involving this compound

The strategy of simultaneously targeting multiple kinases, known as polypharmacology, is a promising approach to combatting drug resistance in malaria. tandfonline.commdpi.com The dual inhibition of PfGSK3 and PfPK6 by a single compound is advantageous as it can reduce the likelihood of the parasite developing resistance. acs.org Both PfGSK3 and PfPK6 are essential for the asexual blood stage of P. falciparum, making them attractive targets for antimalarial therapy. tandfonline.comacs.org

Research has demonstrated that some compounds initially identified as PfPK6 inhibitors likely exert their anti-plasmodial effects through polypharmacology, inhibiting other kinases in addition to PfPK6. tandfonline.com The development of compounds like 'compound 23d' and 'compound 23e', which potently inhibit both PfGSK3 and PfPK6, exemplifies the potential of this dual-targeting strategy. tandfonline.comchemrxiv.org Further investigation into the broader kinase inhibitory profiles of these compounds will be crucial for understanding their full therapeutic potential and mechanism of action. tandfonline.com

Investigation of this compound as a Chemical Probe for Plasmodium Kinase Biology

Chemical probes are invaluable tools for dissecting the biological functions of specific proteins. This compound and its analogues have the potential to serve as chemical probes to elucidate the roles of PfGSK3 and PfPK6 in the Plasmodium life cycle. tandfonline.com While both kinases are known to be essential for the parasite's survival, their precise functions are not yet fully understood. tandfonline.comnih.gov

By using potent and selective inhibitors, researchers can study the phenotypic consequences of inhibiting these kinases at different life cycle stages. This can provide insights into their downstream signaling pathways and substrates. tandfonline.com For example, PfGSK3 is known to phosphorylate PfAMA1, a protein crucial for merozoite invasion of red blood cells. tandfonline.comresearchgate.net The availability of specific inhibitors will facilitate further characterization of these and other kinase-dependent processes, which is essential for validating them as drug targets. tandfonline.com

Addressing Promiscuity Towards Human Kinases for Lead Optimization

A significant hurdle in the development of kinase inhibitors as therapeutic agents is achieving selectivity for the target kinase over the host's kinases. Several analogues of this compound have exhibited significant promiscuity, inhibiting a range of human kinases. chemrxiv.orgacs.orgresearchgate.net For instance, the initial lead compound, IKK16, was found to inhibit 41 human kinases at a concentration of 1 µM. acs.org

Addressing this lack of selectivity is a critical step in the lead optimization process. tandfonline.comvulcanchem.com Future medicinal chemistry efforts will need to focus on designing analogues with improved selectivity profiles to minimize potential off-target effects and toxicity in humans. acs.orgresearchgate.net Computational modeling and molecular dynamics simulations can be employed to predict binding modes and guide the rational design of more selective inhibitors. vulcanchem.com The table below summarizes the kinase selectivity data for some of the developed compounds.

| Compound | S10 (1 µM) | Number of Kinase Hits (>90% inhibition at 1 µM) |

|---|---|---|

| IKK16 | 0.10 | 41 |

| 23d | - | - |

| 23e | - | - |

*S10 (1 µM) = number of kinases inhibited by ≥90% at 1 µM / total number of kinases tested.

Opportunities for Broad-Spectrum Anti-Parasitic Applications (Beyond Malaria)

The conservation of certain kinase families across different parasitic species opens up the possibility of developing broad-spectrum anti-parasitic agents. While the current focus is on malaria, inhibitors of Plasmodium kinases may also exhibit activity against homologous kinases in other parasites, such as those responsible for toxoplasmosis (Toxoplasma gondii) and cryptosporidiosis (Cryptosporidium parvum). mdpi.com

For example, inhibitors developed for Toxoplasma gondii CDPK1 (TgCDPK1) have shown activity against the P. falciparum homologue. mdpi.com This cross-reactivity suggests that a similar approach could be taken with PfGSK3 and PfPK6 inhibitors. Future research should explore the activity of this compound and its analogues against a panel of kinases from other pathogenic protozoa. The identification of a common, druggable target across multiple parasites would represent a significant breakthrough in the development of novel anti-parasitic therapies.

Q & A

Q. How can researchers leverage conflicting literature on this compound’s cross-reactivity with human kinases?

- Methodological Answer : Perform kinome-wide selectivity screens (e.g., KinomeScan) and structural docking simulations. Use PEO framework to compare Exposure (human vs. pathogen kinases) and Outcome (binding affinity differences). Publish negative data to reduce publication bias .

Data Management & Reporting

Q. What metadata standards should accompany this compound datasets for public repositories?

Q. How to structure a research paper’s Methods section for this compound studies to ensure reproducibility?

- Methodological Answer : Adopt IMRAD structure with subheadings:

- Compound synthesis (CAS number, purity HPLC traces).

- Assay protocols (refer to BRENDA database for enzyme details).

- Data availability (DOIs for repositories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.